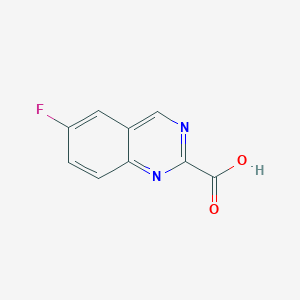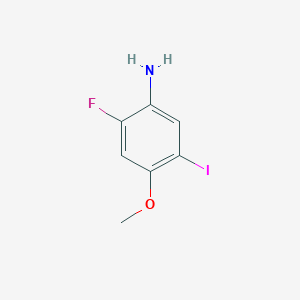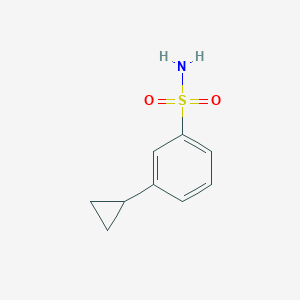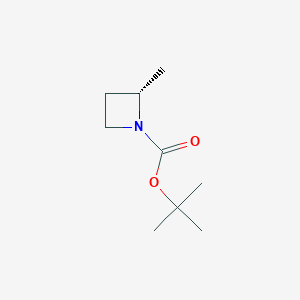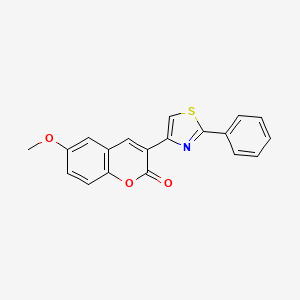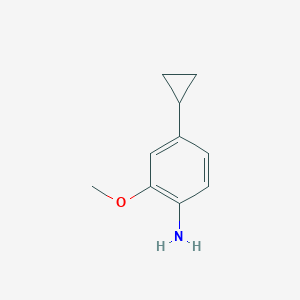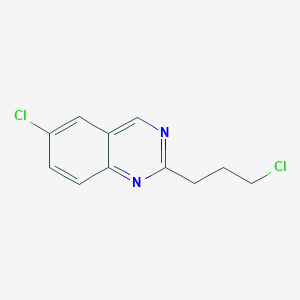![molecular formula C12H13N3O2S B11716602 (2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(2E)-2-[(4-メトキシフェニル)メチリデン]ヒドラジン-1-イリデン]-5-メチル-1,3-チアゾリジン-4-オンは、そのユニークな構造と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、硫黄原子と窒素原子を含む五員環であるチアゾリジンオンコアを特徴とし、メトキシフェニル基とヒドラゾン部分で置換されています。これらの官能基の存在は、化合物に有意な化学反応性と生物活性を付与します。
準備方法
(2E)-2-[(2E)-2-[(4-メトキシフェニル)メチリデン]ヒドラジン-1-イリデン]-5-メチル-1,3-チアゾリジン-4-オンの合成は、通常、4-メトキシベンズアルデヒドとチオセミカルバジドの縮合によって対応するヒドラゾンを形成することから始まります。この中間体は、塩基性条件下でクロロ酢酸と環化して、最終的なチアゾリジンオン生成物を得ます。反応条件は、通常、生成物の高収率と純度を確保するために、温度とpHを注意深く制御する必要があります。
化学反応の分析
(2E)-2-[(2E)-2-[(4-メトキシフェニル)メチリデン]ヒドラジン-1-イリデン]-5-メチル-1,3-チアゾリジン-4-オンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、対応するアルコールまたはアミンを生成します。
置換: メトキシ基は、水素化ナトリウムまたはtert-ブトキシカリウムなどの試薬を使用して求核置換反応によって他の官能基に置換することができます。
環化: ヒドラゾン部分は、使用される反応条件と試薬に応じて、様々な複素環式化合物を形成するために環化反応に関与することができます。
科学研究における用途
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、また有機合成における試薬として使用されます。
生物学: この化合物は、抗菌性、抗真菌性、抗癌性など、有望な生物活性を示しており、創薬の候補となっています。
医学: この化合物は、その生物活性により、特に感染症や癌の治療における治療用途として研究されています。
工業: この化合物のユニークな化学的特性により、新素材や化学プロセスの開発に役立ちます。
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, the compound is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
(2E)-2-[(2E)-2-[(4-メトキシフェニル)メチリデン]ヒドラジン-1-イリデン]-5-メチル-1,3-チアゾリジン-4-オンの生物活性は、様々な分子標的や経路と相互作用する能力に起因しています。この化合物は、細菌の細胞壁合成に関与する酵素の活性を阻害することができ、抗菌効果をもたらします。また、カスパーゼ経路を活性化し、ミトコンドリア機能を阻害することで、癌細胞のアポトーシスを誘導することもできます。正確な作用機序は、特定の生物学的標的と状況によって異なる場合があります。
類似化合物の比較
(2E)-2-[(2E)-2-[(4-メトキシフェニル)メチリデン]ヒドラジン-1-イリデン]-5-メチル-1,3-チアゾリジン-4-オンは、以下のような他のチアゾリジンオン誘導体と比較することができます。
(2E)-2-[(2E)-2-[(4-クロロフェニル)メチリデン]ヒドラジン-1-イリデン]-5-メチル-1,3-チアゾリジン-4-オン: この化合物は、メトキシフェニル基の代わりにクロロフェニル基を持つ類似の構造を持っていますが、化学反応性と生物活性は異なる可能性があります。
(2E)-2-[(2E)-2-[(4-ニトロフェニル)メチリデン]ヒドラジン-1-イリデン]-5-メチル-1,3-チアゾリジン-4-オン: ニトロフェニル基の存在は、化合物の電子求引性を高める可能性があり、その反応性や生物学的標的との相互作用に影響を与える可能性があります。
(2E)-2-[(2E)-2-[(4-ヒドロキシフェニル)メチリデン]ヒドラジン-1-イリデン]-5-メチル-1,3-チアゾリジン-4-オン: ヒドロキシフェニル基は、追加の水素結合相互作用を導入することができ、化合物の溶解性と生物活性を影響を与えます。
類似化合物との比較
(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical reactivity and biological activity.
(2E)-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one: The presence of a nitrophenyl group can enhance the compound’s electron-withdrawing properties, potentially affecting its reactivity and interactions with biological targets.
(2E)-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one: The hydroxyphenyl group can introduce additional hydrogen bonding interactions, influencing the compound’s solubility and biological activity.
特性
分子式 |
C12H13N3O2S |
|---|---|
分子量 |
263.32 g/mol |
IUPAC名 |
(2Z)-2-[(Z)-(4-methoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-8-11(16)14-12(18-8)15-13-7-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,14,15,16)/b13-7- |
InChIキー |
YZXLPFUAOLUXCX-QPEQYQDCSA-N |
異性体SMILES |
CC1C(=O)N/C(=N/N=C\C2=CC=C(C=C2)OC)/S1 |
正規SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)OC)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
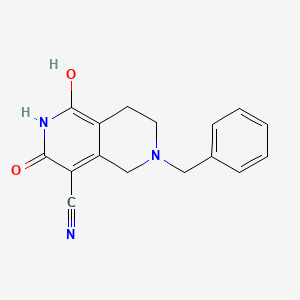

![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)
